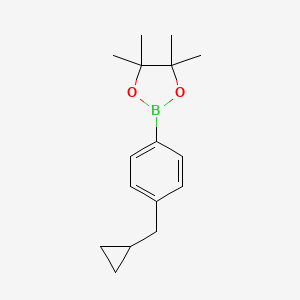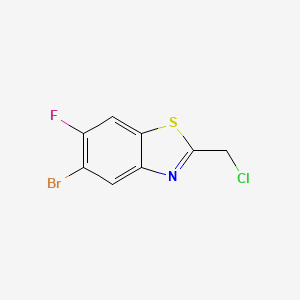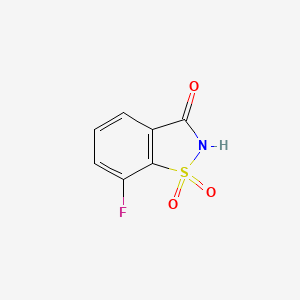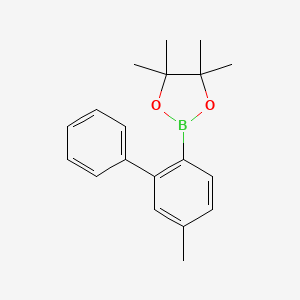
2-Bromo-6-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyridine-3-sulfonamide typically involves the bromination of 6-methylpyridine followed by sulfonamide formation. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane to obtain 2-Bromo-6-methylpyridine . The sulfonamide group can then be introduced through a reaction with a suitable sulfonamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-6-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-6-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
2-Chloro-6-methylpyridine: Contains a chlorine atom instead of bromine, which can affect its reactivity and chemical properties.
6-Methyl-2-pyridyl-2-pyridylmethanone: A derivative used in different synthetic applications.
Uniqueness
2-Bromo-6-methylpyridine-3-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H7BrN2O2S |
|---|---|
分子量 |
251.10 g/mol |
IUPAC名 |
2-bromo-6-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChIキー |
NFFVUTCSQGQDQL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


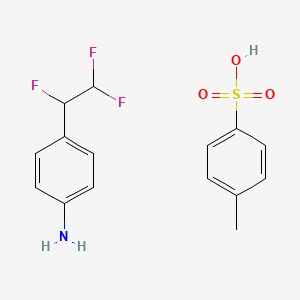



![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
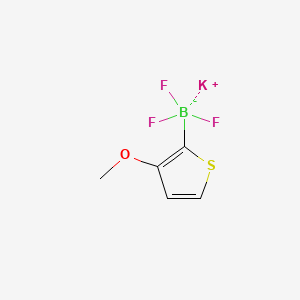
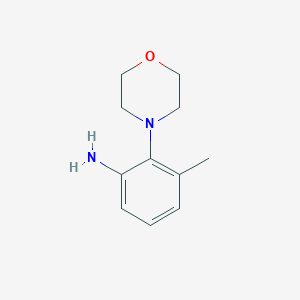
![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)

